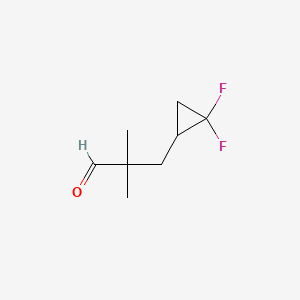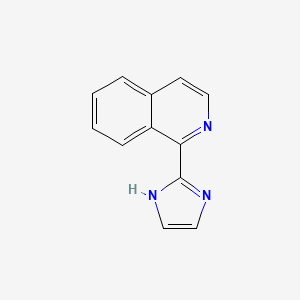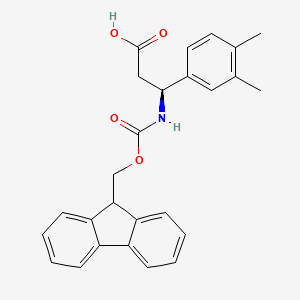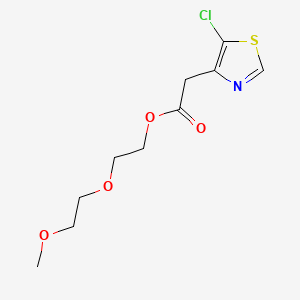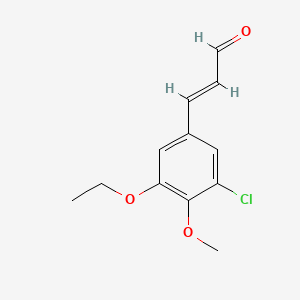
3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a chloro, ethoxy, and methoxy substituent on a phenyl ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal include other substituted phenylprop-2-enals with different substituents on the phenyl ring, such as:
- 3-(3-chloro-4-methoxyphenyl)prop-2-enal
- 3-(3-ethoxy-4-methoxyphenyl)prop-2-enal
- 3-(3-chloro-5-methoxyphenyl)prop-2-enal
Uniqueness
The presence of both chloro and ethoxy groups on the phenyl ring, along with the aldehyde functional group, provides a distinct set of properties that can be leveraged in various research and industrial contexts .
Propriétés
Formule moléculaire |
C12H13ClO3 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
(E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-11-8-9(5-4-6-14)7-10(13)12(11)15-2/h4-8H,3H2,1-2H3/b5-4+ |
Clé InChI |
FPUPAKIEESOPAO-SNAWJCMRSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/C=O)Cl)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=CC=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


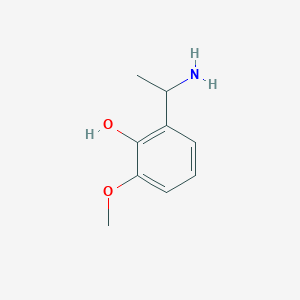
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoicacid](/img/structure/B13543997.png)
![1-[1-(3,6-dihydro-2H-pyran-2-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride](/img/structure/B13543998.png)

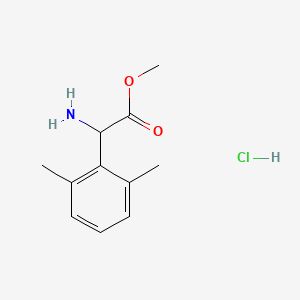
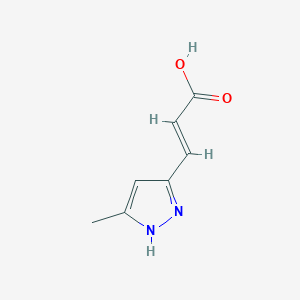
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
![2-[2-Bromo-5-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13544016.png)
